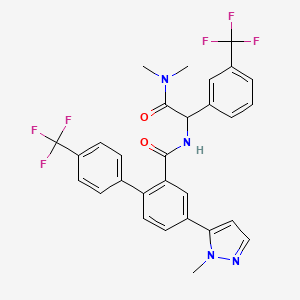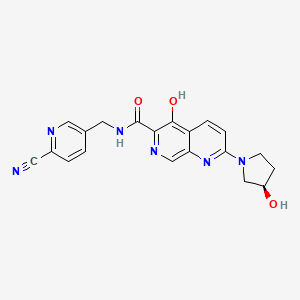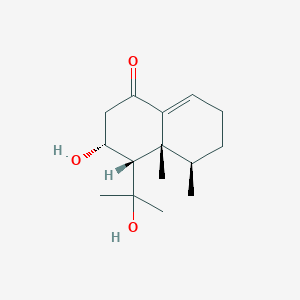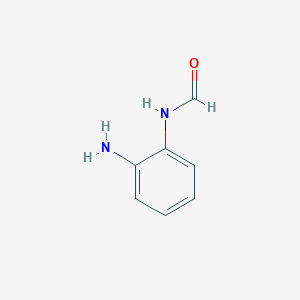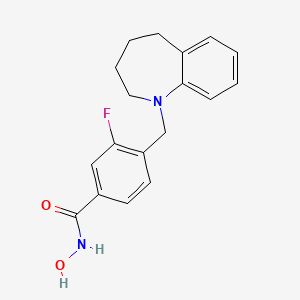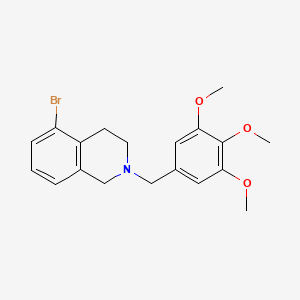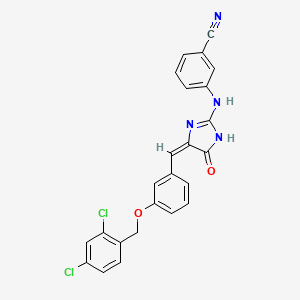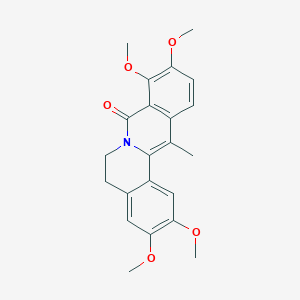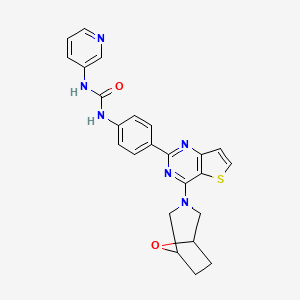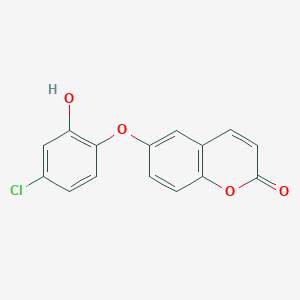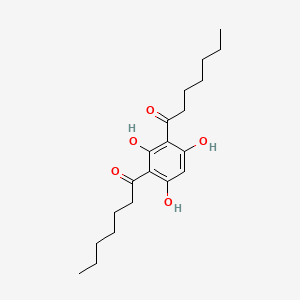
Anti-MRSA agent 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-MRSA agent 8 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health challenge due to its resistance to conventional antibiotics . This compound represents a promising advancement in the fight against these resistant bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance its antimicrobial properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions: Anti-MRSA agent 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments. Common reagents include acids, bases, and organic solvents such as dichloromethane and ethanol .
Major Products Formed: These derivatives are often tested for their antimicrobial efficacy and stability .
Aplicaciones Científicas De Investigación
Anti-MRSA agent 8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antimicrobial agents.
Biology: Investigated for its effects on bacterial cell membranes and metabolic pathways.
Medicine: Explored as a potential treatment for MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials for medical devices and surfaces
Mecanismo De Acción
The mechanism of action of Anti-MRSA agent 8 involves disrupting the bacterial cell membrane and inhibiting key metabolic pathways. It targets specific proteins and enzymes essential for bacterial survival, leading to cell lysis and death. The compound also interferes with the synthesis of bacterial cell walls, further compromising the integrity of the bacterial cells .
Comparación Con Compuestos Similares
Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA.
Daptomycin: A lipopeptide antibiotic effective against MRSA and other resistant strains.
Tigecycline: A broad-spectrum antibiotic used for treating various bacterial infections, including those caused by MRSA.
Uniqueness of Anti-MRSA Agent 8: this compound stands out due to its novel mechanism of action and its ability to overcome resistance mechanisms that limit the efficacy of other antibiotics. Its unique structure allows it to target multiple pathways within the bacterial cell, reducing the likelihood of resistance development .
Propiedades
Número CAS |
3118-36-3 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-(3-heptanoyl-2,4,6-trihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C20H30O5/c1-3-5-7-9-11-14(21)18-16(23)13-17(24)19(20(18)25)15(22)12-10-8-6-4-2/h13,23-25H,3-12H2,1-2H3 |
Clave InChI |
HFDHXVRYZWJDOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
